Cefonicid sódico

Descripción general

Descripción

El cefonicid sódico es un antibiótico cefalosporínico de segunda generación. Se administra por vía intravenosa o intramuscular y se utiliza para tratar infecciones bacterianas como infecciones del tracto urinario, infecciones del tracto respiratorio inferior e infecciones de tejidos blandos y óseos . Su acción bactericida resulta de la inhibición de la síntesis de la pared celular en las bacterias .

Aplicaciones Científicas De Investigación

El cefonicid sódico se utiliza ampliamente en la investigación científica debido a sus propiedades antibacterianas. Se emplea en el tratamiento de infecciones bacterianas causadas por microorganismos susceptibles . En la industria farmacéutica, es un intermedio clave en la producción de ingredientes farmacéuticos activos . Sus aplicaciones se extienden a la química, la biología y la medicina, donde se utiliza para estudiar la síntesis de la pared celular bacteriana y los efectos de los antibióticos betalactámicos .

Mecanismo De Acción

El cefonicid sódico, al igual que las penicilinas, es un antibiótico betalactámico. Se une a proteínas específicas de unión a penicilina ubicadas dentro de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana . Esta inhibición conduce a la lisis celular mediada por enzimas autolíticas de la pared celular bacteriana, como las autolisinas .

Compuestos similares:

- Cefamandole

- Cefazaflur

Comparación: El this compound es único debido a su unión específica a las proteínas de unión a penicilina y su eficacia en el tratamiento de una amplia gama de infecciones bacterianas . En comparación con el cefamandole y el cefazaflur, el this compound tiene un espectro de actividad más amplio y una vida media más larga, lo que lo hace más eficaz en entornos clínicos .

Análisis Bioquímico

Biochemical Properties

Cefonicid sodium, like the penicillins, is a beta-lactam antibiotic . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Cellular Effects

Cefonicid sodium’s bactericidal action results from the inhibition of cell wall synthesis . This action disrupts the bacterial cell wall, leading to cell lysis and death . The compound’s effects on various types of cells and cellular processes are primarily related to its antibacterial activity .

Molecular Mechanism

Cefonicid sodium exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Metabolic Pathways

Cefonicid sodium is not metabolized . Therefore, it does not directly interact with enzymes or cofactors in metabolic pathways. It may indirectly affect metabolic flux or metabolite levels by killing bacteria and thereby altering the microbial composition of the environment.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cefonicid sódico se sintetiza mediante desplazamiento nucleófilo del grupo 3-acetoxi con un tetrazol tiol adecuadamente sustituido . El intermedio clave en su preparación es la sal monosódica del 7-amino-3-[sulfometil-1-H-tetrazol-5-il-tiometil]-3-cefem-4-carboxilato . Los pasos de síntesis se realizan a temperatura ambiente, desde el desplazamiento del grupo acetoxi con trifluoruro de boro hasta la cristalización sin tratamiento con carbón vegetal .

Métodos de producción industrial: La producción industrial de this compound implica un protocolo escalable, rentable y de ahorro energético. Este método optimiza los parámetros del proceso y evalúa el impacto a escala industrial para allanar el camino a la fabricación comercial .

Análisis De Reacciones Químicas

Tipos de reacciones: El cefonicid sódico experimenta varias reacciones químicas, incluida la sustitución nucleófila, donde el grupo acetoxi es reemplazado por un tetrazol tiol .

Reactivos y condiciones comunes: La síntesis implica reactivos como el trifluoruro de boro y condiciones que mantienen la temperatura ambiente durante todo el proceso .

Productos principales: El producto principal formado a partir de estas reacciones es la sal monosódica del 7-amino-3-[sulfometil-1-H-tetrazol-5-il-tiometil]-3-cefem-4-carboxilato .

Comparación Con Compuestos Similares

- Cefamandole

- Cefazaflur

Comparison: Cefonicid sodium is unique due to its specific binding to penicillin-binding proteins and its effectiveness in treating a wide range of bacterial infections . Compared to cefamandole and cefazaflur, cefonicid sodium has a broader spectrum of activity and a longer half-life, making it more effective in clinical settings .

Propiedades

Número CAS |

61270-78-8 |

|---|---|

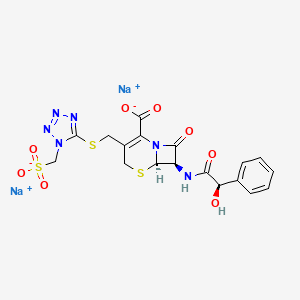

Fórmula molecular |

C18H18N6NaO8S3 |

Peso molecular |

565.6 g/mol |

Nombre IUPAC |

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |

Clave InChI |

QAMMNPDIHIXGBF-CFOLLTDRSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |

SMILES isomérico |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

SMILES canónico |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

61270-78-8 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

61270-58-4 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefonicid sodium exert its antibacterial effect?

A1: Cefonicid sodium, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: Does cefonicid sodium interact with human proteins?

A2: Yes, research has shown that cefonicid sodium interacts with human serum proteins, particularly albumin and transferrin. [, , , ] These interactions have been studied using various spectroscopic techniques, including fluorescence quenching and circular dichroism. [, , ] While the exact clinical implications of these interactions are not fully understood, they could potentially influence the drug's pharmacokinetics and distribution in the body.

Q3: Does cefonicid sodium interact with digestive enzymes?

A3: Studies have investigated the interaction of cefonicid sodium with pepsin, a digestive enzyme found in the stomach. [] Results indicate that cefonicid sodium binds to pepsin, potentially affecting its activity and suggesting that oral administration of cefonicid sodium may not be optimal. []

Q4: What is the molecular formula and weight of cefonicid sodium?

A4: The molecular formula of cefonicid sodium is C18H16N6O7S3Na2, and its molecular weight is 562.5 g/mol. [, ]

Q5: What spectroscopic methods have been used to characterize cefonicid sodium?

A5: Various spectroscopic methods have been employed to characterize cefonicid sodium, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the purity of cefonicid sodium and to identify and quantify its related substances. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps to study the structural changes in proteins upon binding with cefonicid sodium. []

- Fluorescence Spectroscopy: This sensitive technique is used to investigate the interaction of cefonicid sodium with proteins like albumin, transferrin, and lysozyme. [, , , , ]

- Circular Dichroism (CD) Spectroscopy: This method provides information about the secondary structure of proteins and how it is affected by interaction with cefonicid sodium. [, ]

Q6: Is cefonicid sodium compatible with commonly used infusion solutions?

A6: Yes, cefonicid sodium has demonstrated compatibility with several infusion solutions, including glucose, sodium chloride, and combinations thereof. Studies have confirmed its stability in these solutions for clinically relevant time periods. [, , , , ]

Q7: How stable is cefonicid sodium in different storage conditions?

A7: Cefonicid sodium exhibits good stability under various storage conditions. Studies have shown that reconstituted cefonicid sodium vials are stable for at least 24 hours at room temperature and up to 72 hours under refrigeration (5°C). [] Furthermore, frozen reconstituted vials can maintain stability for extended periods, up to eight weeks. []

Q8: How are cefonicid sodium and its impurities analyzed?

A8: High-Performance Liquid Chromatography (HPLC) is the primary method used for analyzing cefonicid sodium and its related substances. This method allows for the separation and quantification of the drug and its impurities. [, ]

Q9: What other analytical techniques have been used to study cefonicid sodium?

A9: In addition to HPLC, other techniques used include:* Two-dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS): This method is particularly useful for separating and characterizing unknown impurities in cefonicid sodium samples. [] * Headspace Gas Chromatography (HS-GC): This technique is specifically employed to determine the residual solvents present in cefonicid sodium. []

Q10: Are there any ongoing studies on improving cefonicid sodium delivery to specific targets?

A10: While the provided research papers don't explicitly detail targeted drug delivery strategies for cefonicid sodium, one study explores using chitosan nanoparticles to enhance its antibacterial effect. [] Chitosan nanoparticles are known for their ability to improve drug delivery and could potentially be investigated further for targeted delivery of cefonicid sodium.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.